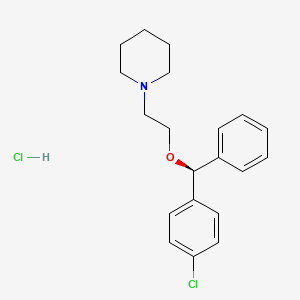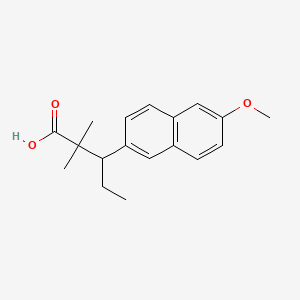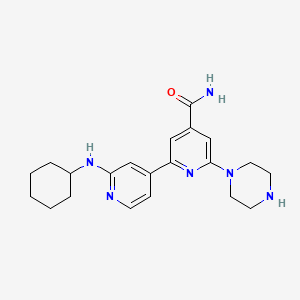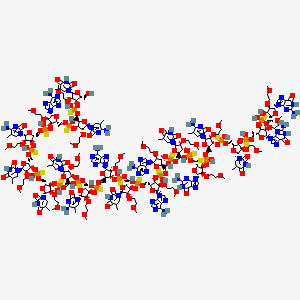
Levocloperastine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Levocloperastine hydrochloride is a novel antitussive agent used primarily for the treatment of dry cough. It is the levorotatory isomer of DL-cloperastine and has a distinct pharmacological profile. This compound acts on both the central bulbar cough center and peripheral receptors in the tracheobronchial tree, providing a dual mechanism of action .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of levocloperastine hydrochloride involves several steps, starting from the appropriate precursors. The key steps include:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring structure.
Substitution Reactions: Various substitution reactions are carried out to introduce the necessary functional groups.
Hydrochloride Formation: The final step involves the conversion of the base compound to its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the chemical reactions in batches.
Purification: The product is purified using techniques such as crystallization and filtration.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions: Levocloperastine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Solvents: Reactions are typically carried out in solvents such as methanol, ethanol, and acetonitrile.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Levocloperastine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for method development and validation.
Biology: The compound is studied for its effects on cellular pathways and receptor interactions.
Medicine: this compound is extensively researched for its therapeutic potential in treating cough and related respiratory conditions.
Industry: It is used in the formulation of pharmaceutical products and as a standard in quality control processes
作用機序
Levocloperastine hydrochloride exerts its effects through a dual mechanism of action:
Central Action: It acts on the central bulbar cough center in the brain, reducing the activity of the cough reflex.
Peripheral Action: It also acts on peripheral receptors in the tracheobronchial tree, reducing irritation and suppressing cough.
The molecular targets include specific receptors in the central nervous system and the respiratory tract. The pathways involved are related to the modulation of neurotransmitter release and receptor sensitivity .
類似化合物との比較
Levocloperastine hydrochloride is compared with other similar compounds such as:
DL-Cloperastine: The racemic mixture of cloperastine, which has a different pharmacological profile.
Codeine: An opioid antitussive agent with a different mechanism of action and side effect profile.
Levodropropizine: Another non-opioid antitussive agent with a distinct mechanism of action.
Uniqueness: this compound is unique due to its dual mechanism of action, faster onset of action, and improved tolerability compared to other antitussive agents. It does not cause addiction or dependence, making it a safer alternative to opioid-based cough suppressants .
特性
CAS番号 |
220282-83-7 |
|---|---|
分子式 |
C20H25Cl2NO |
分子量 |
366.3 g/mol |
IUPAC名 |
1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C20H24ClNO.ClH/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;/h1,3-4,7-12,20H,2,5-6,13-16H2;1H/t20-;/m0./s1 |
InChIキー |
UNPLRYRWJLTVAE-BDQAORGHSA-N |
異性体SMILES |
C1CCN(CC1)CCO[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
正規SMILES |
C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775082.png)


![(E)-4-(dimethylamino)-N-[7-fluoro-4-(2-methylanilino)-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-8-yl]-N-methylbut-2-enamide](/img/structure/B10775099.png)

![3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride](/img/structure/B10775104.png)
![5-[(E)-2-(2-amino-5-methylpyridin-3-yl)ethenyl]-N-[2-(2,4-dichlorophenyl)ethyl]pyridine-3-carboxamide;hydrochloride](/img/structure/B10775108.png)
![4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine](/img/structure/B10775111.png)
![sodium;11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B10775119.png)
![(1S,2R,4S,5S,6S,8S,9S,10R,13R,16S,17S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775123.png)
![5-[(E)-2-(2-amino-5-methylpyridin-3-yl)ethenyl]-N-[2-(2,4-dichlorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B10775135.png)

![[Met5]-Enkephalin, amide TFA](/img/structure/B10775154.png)
